molecular formula C11H12O4 B3059603 Methyl 2-ethoxy-5-formylbenzoate CAS No. 90167-00-3

Methyl 2-ethoxy-5-formylbenzoate

Cat. No.: B3059603
CAS No.: 90167-00-3
M. Wt: 208.21 g/mol
InChI Key: JILZRKIUPBEGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-ethoxy-5-formylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethoxy group and a formyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethoxy-5-formylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-ethoxy-5-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants for several hours to achieve a high yield of the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalytic systems and controlled reaction conditions ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethoxy-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 2-ethoxy-5-carboxybenzoic acid.

    Reduction: 2-ethoxy-5-hydroxymethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethoxy-5-formylbenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-ethoxy-5-formylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The formyl group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis under acidic or basic conditions.

Comparison with Similar Compounds

Methyl 2-ethoxy-5-formylbenzoate can be compared with other similar compounds such as:

    Methyl 2-formylbenzoate: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    Ethyl 2-ethoxy-5-formylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, which may affect its reactivity and solubility.

    Methyl 2-ethoxybenzoate: Lacks the formyl group, limiting its use in reactions requiring an aldehyde functionality.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

methyl 2-ethoxy-5-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-10-5-4-8(7-12)6-9(10)11(13)14-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZRKIUPBEGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80527649
Record name Methyl 2-ethoxy-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80527649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90167-00-3
Record name Methyl 2-ethoxy-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80527649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethoxy-5-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-ethoxy-5-formylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-ethoxy-5-formylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-ethoxy-5-formylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-ethoxy-5-formylbenzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-ethoxy-5-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.